molecular formula H14O6Pt+2 B1238924 diaquatetrahydroxidoplatinum(IV)

diaquatetrahydroxidoplatinum(IV)

Cat. No.: B1238924
M. Wt: 305.19 g/mol
InChI Key: BYFKUSIUMUEWCM-UHFFFAOYSA-P
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Description

Diaquatetrahydroxidoplatinum(IV) is a platinum(IV) coordination complex with the formula $[Pt(OH)4(H2O)2]$. The platinum center adopts an octahedral geometry, coordinated by four hydroxido ($OH^-$) ligands and two aqua ($H2O$) ligands. As a Pt(IV) complex, it is more oxidized than common Pt(II) chemotherapeutics like cisplatin, which confers distinct chemical and pharmacological properties. Pt(IV) complexes are often investigated as prodrugs, requiring intracellular reduction to active Pt(II) species for therapeutic activity .

Key characteristics include:

  • Oxidation State: Pt(IV) (inert under physiological conditions, requiring reduction for activation).
  • Ligand Composition: Hydrophilic ligands ($OH^-$, $H_2O$) enhance solubility in aqueous media.
  • Stability: The hydroxido and aqua ligands may increase susceptibility to ligand substitution or hydrolysis compared to chloride-ligated Pt(IV) complexes.

Properties

Molecular Formula

H14O6Pt+2

Molecular Weight

305.19 g/mol

IUPAC Name

dioxidanium;platinum;tetrahydrate

InChI

InChI=1S/6H2O.Pt/h6*1H2;/p+2

InChI Key

BYFKUSIUMUEWCM-UHFFFAOYSA-P

Canonical SMILES

[OH3+].[OH3+].O.O.O.O.[Pt]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Platinum(IV) Complexes

Structural and Ligand-Based Differences

The table below highlights critical differences between diaquatetrahydroxidoplatinum(IV) and structurally related Pt(IV) complexes:

Compound Name (IUPAC) Ligands Oxidation State Solubility Stability in Physiological Conditions Key Applications/Studies
Diaquatetrahydroxidoplatinum(IV) 4× $OH^-$, 2× $H_2O$ Pt(IV) High Moderate (prone to hydrolysis) Prodrug research
(OC-6–33)-Dichloridobis[indazole-carboxylato]ethane-1,2-diamine-platinum(IV) 2× Cl⁻, 2× indazole-carboxylato, 1× ethane-1,2-diamine Pt(IV) Moderate High (chloride enhances inertness) Anticancer drug development
[1R-trans-(1,2-Cyclohexanediamine)]-trans-dihydroxido-oxalatoplatinum(IV) 2× $OH^-$, 1× oxalato (bidentate), 1× cyclohexanediamine Pt(IV) Moderate High (oxalato stabilizes structure) Oxaliplatin impurity/research
Key Observations:

Ligand Effects on Solubility : Diaquatetrahydroxidoplatinum(IV) exhibits higher solubility than chloride- or aromatic-ligated Pt(IV) complexes due to its hydrophilic $OH^-$ and $H_2O$ ligands. This contrasts with dichlorido complexes (e.g., , Compound II), where chloride ligands reduce solubility but enhance lipophilicity .

Stability : Complexes with bidentate ligands (e.g., oxalato in Oxaliplatin’s Related Compound C) or aromatic ligands (e.g., indazole-carboxylato in ) demonstrate greater kinetic inertness, reducing premature hydrolysis in vivo .

Pharmacological Implications : Chloride-ligated Pt(IV) complexes (e.g., dichloridobis[...]platinum(IV)) may exhibit slower reduction kinetics, prolonging circulation time. In contrast, diaquatetrahydroxidoplatinum(IV)’s labile aqua ligands could facilitate faster activation in reducing environments (e.g., tumor cells) .

Comparison with Platinum(II) Therapeutics

  • Cisplatin : $[Pt(NH3)2Cl_2]$ (Pt(II)) has high reactivity due to labile chloride ligands, enabling DNA adduct formation. However, its Pt(IV) analogs (e.g., tetraplatin) show reduced nephrotoxicity but require metabolic activation .
  • Oxaliplatin: A Pt(II) complex with oxalato and diaminocyclohexane ligands. Its Pt(IV) analogs (e.g., Related Compound C in ) are less toxic but depend on intracellular reduction for efficacy .

Methodological Considerations for Comparison

As noted in , structural similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting biological activity. Diaquatetrahydroxidoplatinum(IV)’s ligand profile distinguishes it from chloride- or aromatic-ligated Pt(IV) complexes, suggesting divergent mechanisms of action or toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diaquatetrahydroxidoplatinum(IV)
Reactant of Route 2
diaquatetrahydroxidoplatinum(IV)

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